molecular formula C10H12BrFS B13411186 1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene CAS No. 885267-11-8

1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene

Cat. No.: B13411186
CAS No.: 885267-11-8
M. Wt: 263.17 g/mol
InChI Key: VCEPRRMZQWTXIO-UHFFFAOYSA-N
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Description

1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a bromine atom and a 4-fluorobutylsulfanyl group

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of this compound typically begins with bromobenzene and 4-fluorobutylthiol.

    Reaction Conditions: The reaction involves the nucleophilic substitution of the bromine atom on bromobenzene with the 4-fluorobutylthiol group. This can be facilitated by using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Industrial Production Methods: Industrially, the process may involve continuous flow reactors to ensure efficient mixing and reaction control, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the bromine atom on the benzene ring.

    Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (mCPBA).

    Common Reagents and Conditions: Typical reagents include halogens (e.g., Br2, Cl2), oxidizing agents (e.g., H2O2, mCPBA), and bases (e.g., NaH, K2CO3).

    Major Products: Depending on the reaction conditions, major products can include substituted benzene derivatives, sulfoxides, and sulfones.

Scientific Research Applications

1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific pathways involving sulfanyl groups.

    Materials Science: It is used in the synthesis of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism by which 1-Bromo-2-[(4-fluorobutyl)sulfanyl]benzene exerts its effects involves:

    Molecular Targets: The compound can interact with various enzymes and receptors due to its unique structure.

    Pathways Involved: It may participate in pathways involving electrophilic aromatic substitution and nucleophilic substitution reactions, leading to the formation of various intermediates and products.

Comparison with Similar Compounds

    Bromobenzene: Consists of a benzene ring with a single bromine atom.

    4-Fluorobutylbenzene: Features a benzene ring with a 4-fluorobutyl group.

    1-Bromo-4-fluorobenzene: Contains both bromine and fluorine substituents on the benzene ring.

Properties

CAS No.

885267-11-8

Molecular Formula

C10H12BrFS

Molecular Weight

263.17 g/mol

IUPAC Name

1-bromo-2-(4-fluorobutylsulfanyl)benzene

InChI

InChI=1S/C10H12BrFS/c11-9-5-1-2-6-10(9)13-8-4-3-7-12/h1-2,5-6H,3-4,7-8H2

InChI Key

VCEPRRMZQWTXIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)SCCCCF)Br

Origin of Product

United States

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